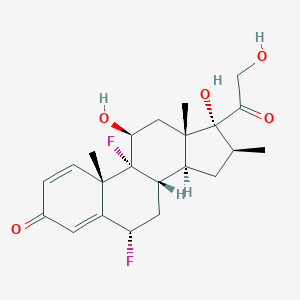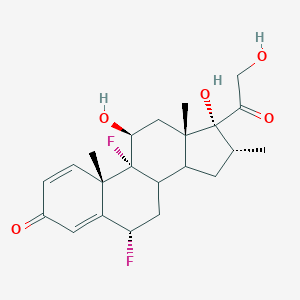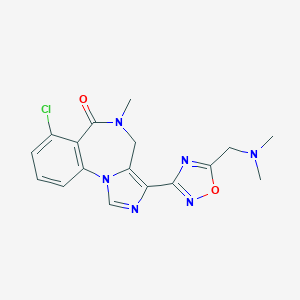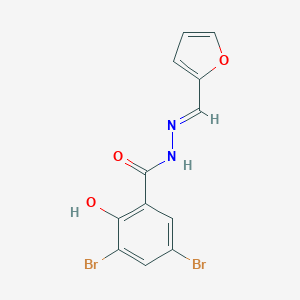
Diflorasone
Overview
Description
Diflorasone is a potent topical corticosteroid used to treat various inflammatory skin conditions such as erythema, pruritus, and discomfort . It is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties . The chemical formula for this compound is C22H28F2O5, and it is commonly available in the form of creams and ointments .
Mechanism of Action
Target of Action
Diflorasone primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .
Mode of Action
It is postulated that this compound acts by inducing lipocortins . These proteins inhibit the release of arachidonic acid , a common precursor of potent mediators of inflammation .
Biochemical Pathways
This compound affects the biochemical pathways involving prostaglandins and leukotrienes . By inhibiting the release of arachidonic acid, this compound controls the biosynthesis of these potent mediators of inflammation . This action results in the reduction of inflammation and associated symptoms.
Pharmacokinetics
Topically applied this compound can be absorbed through normal intact skin . The extent of percutaneous absorption of this compound is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is primarily metabolized in the liver and then excreted by the kidneys .
Result of Action
This compound exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . The molecular and cellular effects of this compound’s action result in the reduction of erythema, pruritus, and discomfort associated with various inflammatory skin conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, occlusive dressings can substantially increase the percutaneous absorption of this compound . Moreover, inflammation and/or other disease processes in the skin can increase percutaneous absorption . Therefore, the condition of the skin and the method of application can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Diflorasone acts as a corticosteroid hormone receptor agonist, exhibiting anti-inflammatory and immunosuppressive properties . It enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm . The name of the compound, this compound, is central to its function and interactions within biochemical reactions.
Cellular Effects
This compound has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . This compound influences cell function by reducing inflammation and itching, and by constricting blood vessels .
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of this compound, like other topical steroids, is uncertain. Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .
Dosage Effects in Animal Models
Corticosteroids are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .
Metabolic Pathways
Once absorbed through the skin, this compound is metabolized, primarily in the liver, and then excreted by the kidneys .
Transport and Distribution
Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Subcellular Localization
As a corticosteroid hormone receptor agonist, it is likely to be found in the cytoplasm where it binds to the glucocorticoid receptor .
Preparation Methods
The synthetic route typically involves the use of fluorinating agents and specific reaction conditions to achieve the desired fluorinated steroid . Industrial production methods involve the formulation of diflorasone diacetate in a hydrophilic cream base containing propylene glycol, stearic acid, polysorbate 60, sorbitan monostearate, and other excipients .
Chemical Reactions Analysis
Diflorasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Fluorine atoms in this compound can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include fluorinating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diflorasone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in dermatology to treat inflammatory skin conditions such as psoriasis and eczema.
Industry: Formulated into various topical products for therapeutic use.
Comparison with Similar Compounds
Diflorasone is compared with other topical corticosteroids such as clobetasol and fluocinonide . While all these compounds have anti-inflammatory properties, this compound is unique due to its specific fluorination pattern, which enhances its potency and efficacy . Similar compounds include:
Clobetasol: A very high potency corticosteroid used for severe skin conditions.
Fluocinonide: Another potent corticosteroid used for inflammatory skin conditions.
This compound’s unique fluorination pattern and high potency make it a valuable option for treating corticosteroid-responsive dermatoses .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-XHIJKXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036185 | |
| Record name | Diflorasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diflorasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.53e-02 g/L | |
| Record name | Diflorasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Diflorasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2557-49-5 | |
| Record name | Diflorasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflorasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflorasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diflorasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflorasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLORASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diflorasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Diflorasone Diacetate?
A1: this compound Diacetate exerts its effects by mimicking the action of cortisol, a natural hormone produced by the adrenal glands. [] While the exact mechanism is complex, this compound Diacetate is known to bind to intracellular glucocorticoid receptors. This binding leads to a cascade of downstream effects, including modulation of gene transcription and ultimately, suppression of the inflammatory and immune responses. [, ]
Q2: How does this compound Diacetate's interaction with glucocorticoid receptors lead to reduced inflammation?
A2: The this compound Diacetate-receptor complex primarily acts by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [, ] Additionally, it suppresses the migration of inflammatory cells to the site of inflammation, reducing swelling, redness, and other inflammatory symptoms. [, ]
Q3: What is the molecular formula and weight of this compound Diacetate?
A3: this compound Diacetate has the molecular formula C26H36F2O7 and a molecular weight of 494.56 g/mol. []
Q4: Is there any spectroscopic data available for this compound Diacetate?
A4: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound Diacetate. []
Q5: What is the percutaneous absorption rate of this compound Diacetate in humans?
A5: Studies indicate that the percutaneous absorption of this compound Diacetate in humans is relatively low, with approximately 1.1% of the applied dose being absorbed systemically. [] This low systemic absorption is favorable for minimizing the risk of systemic side effects.
Q6: How is this compound Diacetate metabolized and excreted?
A6: While the provided research does not delve into specific metabolic pathways, this compound Diacetate is primarily metabolized in the liver, like most corticosteroids. [, ] Excretion occurs mainly through the kidneys, with a smaller portion eliminated in feces. []
Q7: Does this compound Diacetate accumulate in the skin?
A7: Yes, research indicates that this compound Diacetate, like other corticosteroids, can accumulate in the stratum corneum, the outermost layer of the skin. [] This reservoir effect allows for a longer duration of action, enabling once-daily application for some formulations.
Q8: What skin conditions have been studied for treatment with this compound Diacetate?
A8: this compound Diacetate has been investigated in clinical trials for its efficacy in treating a variety of inflammatory skin conditions, including psoriasis [, , , , , , ], atopic dermatitis/eczema [, , , , ], and allergic contact dermatitis. [, ]
Q9: Has this compound Diacetate demonstrated effectiveness in these studies?
A9: Yes, numerous studies have demonstrated the efficacy of this compound Diacetate in treating various inflammatory skin conditions. It has shown comparable or superior efficacy to other topical corticosteroids like Betamethasone Valerate and Fluocinonide in clinical trials. [, , , ]
Q10: Are there any animal models used to study the efficacy of this compound Diacetate?
A10: Yes, animal models, particularly mouse models, have been employed to investigate the effects of this compound Diacetate. [, , , ] These models often involve inducing allergic contact dermatitis in mice and then evaluating the efficacy of this compound Diacetate in reducing inflammation and modulating immune responses.
Q11: What are the potential local side effects of this compound Diacetate?
A11: While generally well-tolerated, this compound Diacetate, like other topical corticosteroids, can cause local side effects such as skin thinning (atrophy), telangiectasia (dilation of small blood vessels), and hypopigmentation (lightening of the skin). [, , ]
Q12: Can long-term use of this compound Diacetate lead to systemic side effects?
A12: While systemic absorption is low, prolonged or excessive use of potent topical corticosteroids like this compound Diacetate can potentially lead to systemic effects such as adrenal suppression. [, ]
Q13: How does the chemical structure of this compound Diacetate contribute to its potency?
A13: The presence of fluorine atoms at specific positions on the this compound Diacetate molecule is known to increase its potency compared to other corticosteroids. [, ] Additionally, the diacetate esterification enhances its lipophilicity, facilitating better penetration through the skin barrier. [, ]
Q14: What are some strategies employed to enhance the delivery and efficacy of this compound Diacetate?
A14: Various formulation strategies have been explored to improve the delivery and efficacy of this compound Diacetate. These include the use of specific vehicles like propylene glycol, which enhances penetration, [, , ] and the development of cream and ointment formulations that provide optimal drug release and skin retention. [, ]
Q15: What analytical techniques are used to quantify this compound Diacetate in formulations?
A15: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying this compound Diacetate in pharmaceutical formulations. [, ] This method allows for accurate and precise measurement of the drug concentration, ensuring quality control and consistency in manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
